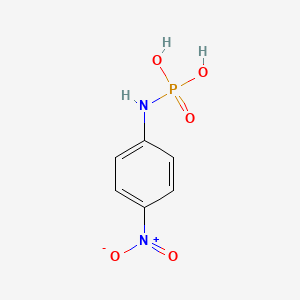![molecular formula C22H19ClN2O4S2 B14489439 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride CAS No. 64307-57-9](/img/structure/B14489439.png)
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it particularly useful in the labeling of amino acids, peptides, and proteins for fluorescence detection.
Preparation Methods
The synthesis of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with excess phosphorus oxychloride (POCl₃) at room temperature . This reaction yields the desired sulfonyl chloride compound. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide adducts.
Fluorescent Labeling: It is used to label amino acids, peptides, and proteins, forming fluorescent derivatives that can be detected using various analytical methods such as HPLC and fluorescence microscopy.
Reaction Conditions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like acetone or acetonitrile.
Scientific Research Applications
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride involves its reaction with primary amino groups to form stable sulfonamide adducts. These adducts exhibit strong fluorescence, which can be detected and measured using fluorescence spectroscopy. The compound’s ability to accept energy from amino acid tryptophan through fluorescence resonance energy transfer (FRET) allows it to be used in investigating protein folding and dynamics .
Comparison with Similar Compounds
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride is unique due to its strong fluorescent properties and stability of the formed adducts. Similar compounds include:
Dansyl amide: Another derivative used for similar fluorescent labeling applications.
5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in the synthesis of various substituted pyridines and bipyridines.
These compounds share similar fluorescent properties but differ in their specific applications and reactivity.
Properties
CAS No. |
64307-57-9 |
|---|---|
Molecular Formula |
C22H19ClN2O4S2 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-25(2)20-12-4-10-18-16(20)8-6-14-22(18)31(28,29)24-19-11-3-9-17-15(19)7-5-13-21(17)30(23,26)27/h3-14,24H,1-2H3 |
InChI Key |
NVTRAILFGPTQQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC4=C3C=CC=C4S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


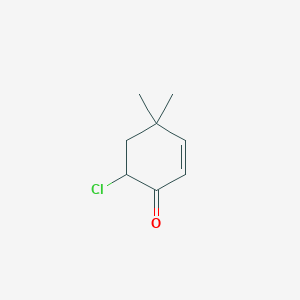
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

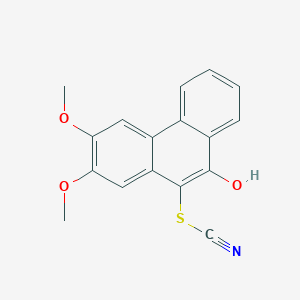
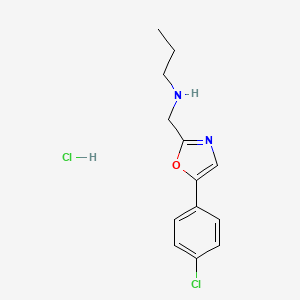
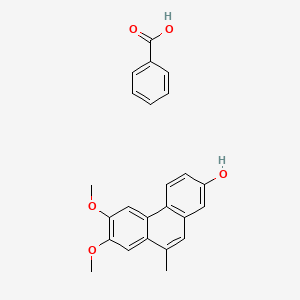
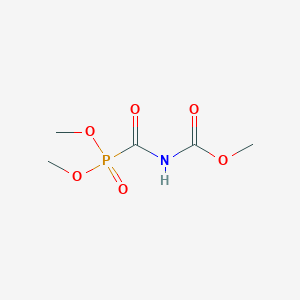

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)


